molecular formula C26H22N4O2S B2371723 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536703-91-0

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2371723
CAS No.: 536703-91-0
M. Wt: 454.55
InChI Key: RPVIKYPARQQSBF-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimido[5,4-b]indoles, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-29-23-20-13-7-8-14-21(20)28-24(23)25(32)30(26)19-11-5-2-6-12-19/h1-14,28H,15-17H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVIKYPARQQSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a phenyl-substituted pyrimidinone. The thioacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl groups in the molecule can be oxidized to form phenolic derivatives.

  • Reduction: : The oxo group in the pyrimidinone ring can be reduced to a hydroxyl group.

  • Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Hydroxylated pyrimidinone derivatives.

  • Substitution: : Various substituted thioacetamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyrimido[5,4-b]indole core and the thioacetamide group. Similar compounds include other pyrimido[5,4-b]indoles and thioacetamide derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its potential for diverse applications and its specific interactions with biological targets.

Biological Activity

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound belonging to the class of pyrimido[5,4-b]indoles. This class is known for its diverse biological activities and potential therapeutic applications. The compound's unique structure, characterized by a pyrimidine core and various substituents, suggests significant pharmacological potential.

The molecular formula of this compound is C26H22N4O3SC_{26}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 462.55 g/mol. The compound features a thioether group that enhances its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. Preliminary studies indicate that it may act on various receptors and enzymes, potentially modulating signaling pathways involved in inflammation, cancer progression, and other disease states. The exact mechanisms remain under investigation but are believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cysteine proteases, which play critical roles in various cellular processes.
  • Receptor Modulation : Potential interactions with Toll-like receptors (TLRs), particularly TLR4, have been suggested based on structural analogs .

Biological Activity

Research has indicated several key areas where this compound exhibits significant biological activity:

Anticancer Properties

Studies have demonstrated that pyrimidoindole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways associated with cancer cell survival.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in preclinical models. It may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to chronic inflammation.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate its effectiveness and mechanism in this context.

Case Studies

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF7) showed that the compound significantly reduced cell viability at micromolar concentrations.
    Cell LineIC50 (µM)
    HeLa12.5
    MCF715.0
  • Inflammation Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to control groups.
    Treatment GroupTNF-alpha (pg/mL)
    Control250
    Compound150

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